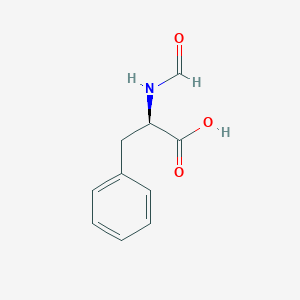
Methyl 2-methoxynicotinate
Vue d'ensemble
Description
Methyl 2-methoxynicotinate is a compound that is structurally related to pyridines and is a valuable building block in organic chemistry. It is closely associated with compounds that have methoxy groups and nicotinate ester functionalities. Although the provided papers do not directly discuss methyl 2-methoxynicotinate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The first paper discusses the synthesis of methyl 2-amino-6-methoxynicotinate, which shares a similar methoxy-nicotinate core structure with methyl 2-methoxynicotinate . The synthesis involves a combination of microwave and flow reaction technologies, which are modern techniques that can enhance the efficiency of chemical reactions. The sequential steps include microwave-induced regioselective methoxylation and esterification, followed by a reaction with p-methoxybenzylamine and a final deprotection step under flow reaction hydrogenation conditions . These methods could potentially be adapted for the synthesis of methyl 2-methoxynicotinate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides an analysis of the molecular structure of related compounds with methoxy and methylthio substituents . The study reveals that these compounds have similar conformations in the solid state and exhibit deviations from ideal tetrahedral symmetry around the phosphorus atoms, which is reflected in their NMR spectra . This information could be useful in predicting the molecular structure and spectroscopic properties of methyl 2-methoxynicotinate.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of methyl 2-methoxynicotinate, the methodologies and compounds discussed could inform potential reactions. For example, the use of microwave-induced reactions and flow reaction technologies could be applied to the functionalization or transformation of methyl 2-methoxynicotinate . Additionally, the solvent properties of 2-Methyltetrahydrofuran (2-MeTHF) discussed in the second paper could be relevant for reactions involving methyl 2-methoxynicotinate, as 2-MeTHF is a biomass-derived solvent with broad application in organic chemistry .
Physical and Chemical Properties Analysis
The second paper
Applications De Recherche Scientifique
Synthesis and Building Blocks
Methyl 2-methoxynicotinate serves as a valuable building block in chemical synthesis, particularly for the preparation of fused 2-pyridones. Its synthesis has been optimized through a combination of microwave-induced regioselective methoxylation and esterification, followed by reactions under microwave and flow reaction technologies. This process demonstrates improved regioselectivity and purity of the reaction products, making methyl 2-methoxynicotinate a crucial intermediate for various chemical syntheses (György Jeges et al., 2011).
Photochemical Reactions
Methyl 2-methoxynicotinate is involved in novel photochemical reactions, such as the formation of cage-type photodimers under specific conditions. These photodimers have been analyzed through X-ray single-crystal analysis, showing potential applications in the development of new materials and chemical processes (M. Sakamoto et al., 2002).
Catalysis and Green Chemistry
The compound finds application in catalysis, particularly in the methylation of naphthol with dimethyl carbonate, showcasing its role in producing key intermediates with environmental benefits. The catalytic processes involving methyl 2-methoxynicotinate highlight its significance in green chemistry and the production of pharmaceutical intermediates with improved selectivity and sustainability (G. Yadav & Jeetendra Y. Salunke, 2013).
Electrolytes for Li-ion Batteries
In the field of energy storage, derivatives of methyl 2-methoxynicotinate, such as 2-methoxyethyl (methyl) carbonate, have been identified as useful solvents for rechargeable Li-ion batteries. Their unique properties, including favorable conductivity–temperature and viscosity–temperature relationships, demonstrate their potential in enhancing the performance and safety of Li-ion batteries (G. Gu et al., 2000).
Radiolabeling and Neuroprotective Studies
Methyl 2-methoxynicotinate derivatives have been explored for their neuroprotective properties and potential in drug development. Radiolabeling studies using C-11 isotopes indicate their ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting their applicability in neurology and pharmacology (Meixiang Yu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKNPZKAJMOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445299 | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxynicotinate | |
CAS RN |
67367-26-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-METHOXYNICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxypyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

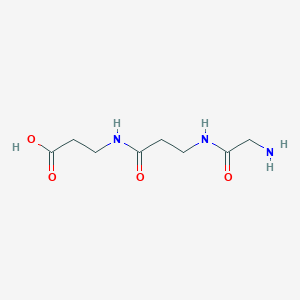
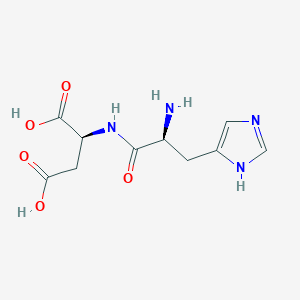
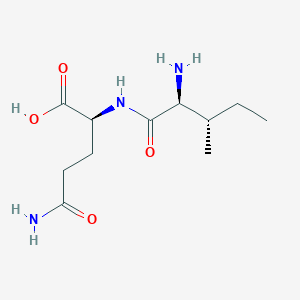
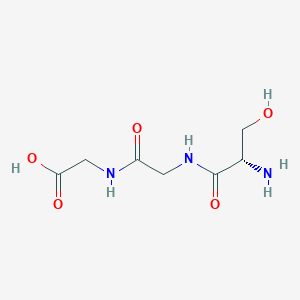
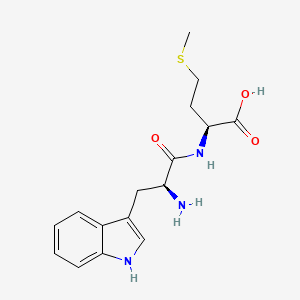
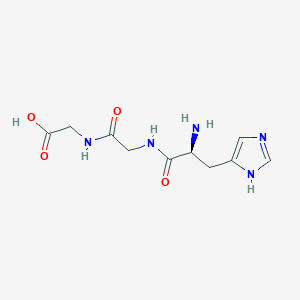
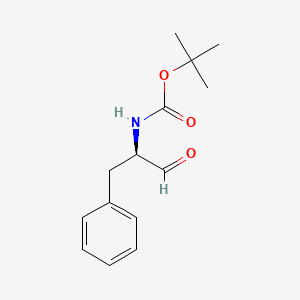
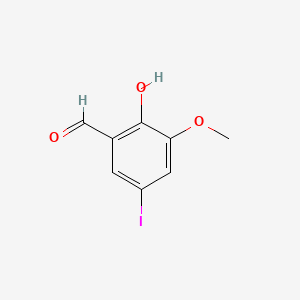
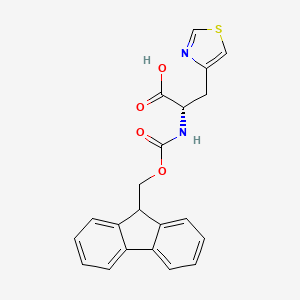
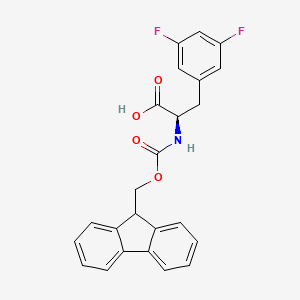
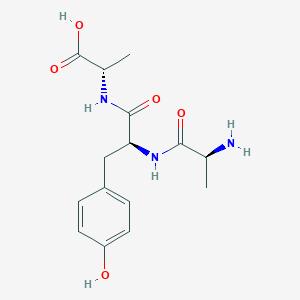
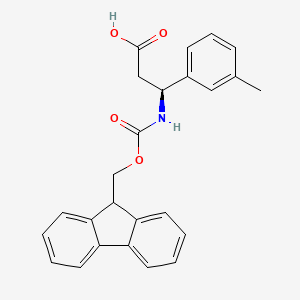
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
